molecular formula C22H18FNO5S B11481064 7-(2,5-Dimethoxyphenyl)-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid

7-(2,5-Dimethoxyphenyl)-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid

Cat. No.: B11481064
M. Wt: 427.4 g/mol
InChI Key: KXMZHCWWNNBSHZ-UHFFFAOYSA-N
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Description

7-(2,5-DIMETHOXYPHENYL)-3-(4-FLUOROPHENYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID is a complex organic compound that belongs to the thienopyridine class. This compound is characterized by its unique structure, which includes a thienopyridine core, substituted with methoxy and fluorophenyl groups. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,5-DIMETHOXYPHENYL)-3-(4-FLUOROPHENYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID typically involves multi-step organic reactions. A common synthetic route includes the following steps:

    Formation of the Thienopyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Substituents: The methoxy and fluorophenyl groups are introduced through electrophilic aromatic substitution reactions.

    Oxidation and Carboxylation: The final steps involve oxidation to introduce the keto group and carboxylation to form the carboxylic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienopyridine core.

    Reduction: Reduction reactions can target the keto group, converting it to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further explored for their biological activities.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

Biologically, 7-(2,5-DIMETHOXYPHENYL)-3-(4-FLUOROPHENYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID is investigated for its potential as a therapeutic agent. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties.

Medicine

In medicine, the compound is explored for its potential use in drug development. Its ability to interact with specific biological targets makes it a candidate for further pharmacological studies.

Industry

Industrially, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-(2,5-DIMETHOXYPHENYL)-3-(4-FLUOROPHENYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Thienopyridine Derivatives: Compounds such as clopidogrel and prasugrel, which are used as antiplatelet agents.

    Fluorophenyl Compounds: Molecules like fluoxetine, which is used as an antidepressant.

Uniqueness

What sets 7-(2,5-DIMETHOXYPHENYL)-3-(4-FLUOROPHENYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID apart is its combination of methoxy and fluorophenyl groups, which may confer unique biological activities and chemical reactivity compared to other thienopyridine derivatives.

Properties

Molecular Formula

C22H18FNO5S

Molecular Weight

427.4 g/mol

IUPAC Name

7-(2,5-dimethoxyphenyl)-3-(4-fluorophenyl)-5-oxo-6,7-dihydro-4H-thieno[3,2-b]pyridine-2-carboxylic acid

InChI

InChI=1S/C22H18FNO5S/c1-28-13-7-8-16(29-2)14(9-13)15-10-17(25)24-19-18(11-3-5-12(23)6-4-11)21(22(26)27)30-20(15)19/h3-9,15H,10H2,1-2H3,(H,24,25)(H,26,27)

InChI Key

KXMZHCWWNNBSHZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2CC(=O)NC3=C2SC(=C3C4=CC=C(C=C4)F)C(=O)O

Origin of Product

United States

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